molecular formula C17H18N4O2S B15099188 N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15099188
M. Wt: 342.4 g/mol
InChI Key: MXJUPHKTGODBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3,5-dimethylphenyl group, a methyl-substituted 1,2,4-triazole ring, and a furan-2-yl moiety. This compound belongs to a class of sulfur-containing heterocycles with demonstrated biological relevance, particularly in targeting enzymes and receptors involved in infectious diseases and cancer pathways. The furan ring contributes to π-π stacking interactions, a feature critical for binding to aromatic residues in enzyme active sites .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O2S/c1-11-7-12(2)9-13(8-11)18-15(22)10-24-17-20-19-16(21(17)3)14-5-4-6-23-14/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

MXJUPHKTGODBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Sulfanylacetamide Group: This step involves the reaction of a suitable amine with a sulfanylacetamide precursor under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or furan derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

Biology:

    Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.

Medicine:

    Drug Development: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(3,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide are benchmarked against related triazole-acetamide derivatives. Key comparisons include:

Structural Analogues with Varying Aromatic Substituents

  • N-(3,5-Dimethoxyphenyl)-2-{[4-Allyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

    • Structural Difference : Replacement of methyl groups on the phenyl ring with methoxy (-OCH₃) and substitution of the triazole’s methyl group with an allyl (-CH₂CHCH₂) group.
    • Impact : The methoxy groups increase polarity and hydrogen-bonding capacity, while the allyl group introduces steric bulk, reducing binding affinity to hydrophobic pockets compared to the methyl group in the parent compound. This variant showed moderate anti-exudative activity in preclinical models .
    • Activity : 25–30% inhibition of inflammatory markers in rat models vs. 40–45% for the parent compound .
  • N-(3,5-Dichlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

    • Structural Difference : Substitution of dimethyl groups with chlorine atoms on the phenyl ring.
    • Impact : Enhanced electronegativity and improved membrane permeability due to chloro substituents. However, increased toxicity (IC₅₀ = 12 µM in hepatocytes vs. 35 µM for the parent compound) limits therapeutic utility .

Analogues with Modified Heterocyclic Cores

  • CK37 (N-(3,5-Dimethylphenyl)-2-[[5-(4-Ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide)

    • Structural Difference : Replacement of the furan-2-yl group with a 4-ethylphenyl moiety.
    • Impact : The ethylphenyl group enhances hydrophobic interactions in the substrate-binding domain of choline kinase-α (CKα), making CK37 a potent CKα inhibitor (IC₅₀ = 0.8 µM). In contrast, the furan-containing parent compound shows weaker CKα inhibition (IC₅₀ = 5.2 µM) but superior selectivity for bacterial targets like MtDprE1 .
    • Activity : CK37 reduces phosphocholine levels by 70% in HeLa cells, while the parent compound achieves 45% reduction .
  • ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) Structural Difference: Benzamide backbone with a fluorophenoxyethyl chain instead of acetamide-furan. Impact: ZVT exhibits strong inhibition of MtPanK (Mycobacterium tuberculosis pantothenate kinase) with Ki = 0.3 µM, whereas the parent compound targets MtDprE1 (Ki = 1.2 µM). The furan group’s smaller size allows better accommodation in MtDprE1’s active site .

Analogues with Varied Sulfur Linkages

  • N-(3,5-Dimethylphenyl)-2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Propanamide
    • Structural Difference : Propanamide chain and sulfonyl-piperidine substitution.
    • Impact : The sulfonyl group increases solubility but reduces membrane penetration. Anticancer activity (IC₅₀ = 9 µM in MCF-7 cells) is inferior to the parent compound (IC₅₀ = 4 µM), likely due to reduced intracellular accumulation .

Key Research Findings

  • The furan-2-yl moiety in the parent compound is critical for binding to MtDprE1’s hydrophobic pocket, as evidenced by a 3.5-fold loss of activity in its absence .
  • Methyl substitution on the triazole ring enhances metabolic stability, with the parent compound showing a plasma half-life of 6.2 hours in murine models vs. 3.8 hours for non-methylated analogues .
  • 3,5-Dimethylphenyl substitution optimizes lipophilicity (logP = 2.8), balancing membrane permeability and solubility better than dichloro- or dimethoxy-substituted variants (logP = 3.5 and 1.9, respectively) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.